molecular formula C8H7BrClNO2 B13651563 Ethyl 5-bromo-4-chloropicolinate

Ethyl 5-bromo-4-chloropicolinate

Cat. No.: B13651563
M. Wt: 264.50 g/mol
InChI Key: HYYZKSBADLCZLM-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloropicolinate is a halogenated picolinic acid derivative with the molecular formula C₈H₇BrClNO₂. It is an ester formed by the reaction of 5-bromo-4-chloropicolinic acid with ethanol. The bromine and chlorine substituents on the pyridine ring enhance its reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

ethyl 5-bromo-4-chloropyridine-2-carboxylate

InChI

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)7-3-6(10)5(9)4-11-7/h3-4H,2H2,1H3

InChI Key

HYYZKSBADLCZLM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 5-bromo-4-chloropicolinate typically follows a multi-step process:

  • Starting from ethyl picolinate or picolinic acid derivatives.
  • Sequential or simultaneous introduction of halogen atoms (bromine and chlorine) onto the pyridine ring.
  • Esterification or direct use of ethyl picolinate as a substrate.
  • Controlled reaction conditions to ensure regioselective halogenation.

Detailed Preparation Methods

Halogenation of Ethyl Picolinate Derivatives

A common approach involves direct halogenation of ethyl picolinate:

Step Reagents & Conditions Description Outcome/Yield
1 Bromination: Bromine (Br₂) in acetic acid Introduction of bromine at the 5-position of ethyl picolinate under controlled temperature to avoid polybromination. Selective bromination at position 5
2 Chlorination: Thionyl chloride (SOCl₂) or other chlorinating agents Chlorination at the 4-position, often conducted after bromination to avoid overreaction. Conditions include reflux and inert atmosphere. Chlorination at position 4 with high selectivity
3 Purification Column chromatography or recrystallization to isolate this compound Purity >95% typically achieved

This method leverages the electronic effects of the pyridine ring to direct halogenation regioselectively. The sequence of bromination followed by chlorination is preferred to minimize side reactions.

Alternative Synthetic Routes Using Picolinic Acid

Starting from picolinic acid, the compound can be prepared by:

Step Reagents & Conditions Description Outcome/Yield
1 Conversion of picolinic acid to ethyl picolinate via Fischer esterification (ethanol, acid catalyst) Formation of ethyl ester to provide the ester functionality required High yield, >90%
2 Halogenation steps as above Sequential bromination and chlorination Selective substitution
3 Work-up and purification Extraction, washing, and recrystallization High purity product

This route is advantageous when starting from readily available picolinic acid and allows for better control of ester formation and halogenation steps.

Representative Reaction Conditions and Yields

Reaction Step Reagents Temperature Time Yield (%) Notes
Esterification Ethanol, H₂SO₄ (catalyst) Reflux (~78°C) 4-6 hours 90-95 Standard Fischer esterification
Bromination Br₂ in AcOH 0-25°C 1-3 hours 85-90 Controlled addition to avoid polybromination
Chlorination SOCl₂ or N-chlorosuccinimide (NCS) Reflux or RT 2-4 hours 80-88 Chlorination selective for position 4
Purification Column chromatography or recrystallization N/A N/A >95 purity Confirmed by HPLC and NMR

Analytical Characterization Supporting Preparation

Comparative Notes from Related Compounds

While direct literature on this compound is limited, analogous halogenated picolinate esters have been synthesized with similar methodologies. For example:

  • Bromination and chlorination of picolinic acid derivatives are well-documented with high regioselectivity.
  • The use of thionyl chloride for chlorination and bromine in acetic acid for bromination is a standard approach in halogenated pyridine chemistry.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purification Reference
Sequential Halogenation Ethyl picolinate Br₂/AcOH, SOCl₂ 0-25°C for Br₂, reflux for SOCl₂ 80-90 Column chromatography
Esterification + Halogenation Picolinic acid Ethanol/H₂SO₄, Br₂/AcOH, SOCl₂ Reflux for esterification; controlled halogenation 75-90 Recrystallization
Alternative Halogenation Picolinic acid derivatives NCS or other chlorinating agents Room temp to reflux 70-85 Chromatography

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloropicolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-4-chloropicolinate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloropicolinate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products. The molecular targets and pathways involved are typically related to the functional groups present on the compound and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Ethyl 5-bromo-4-chloropicolinate, we compare its structural and functional attributes with analogous esters and halogenated aromatic compounds. The analysis draws on bioactive compounds extracted in ethyl acetate from spices (e.g., clove, turmeric, ginger) and other synthetic derivatives.

Table 1: Structural and Functional Comparison

Compound Name Structure Key Functional Groups Bioactivity/Applications Reference
This compound Bromo/chloro-substituted pyridine -Br, -Cl, ester (-COOEt) Agro-intermediate, fungicide Synthetic studies
Ethyl palmitate Fatty acid ester Long-chain alkyl, ester Pheromone, insect behavior modulator
Curcumin (from turmeric extract) Diarylheptanoid β-diketone, phenolic -OH Antifungal, antioxidant
Eugenol (from clove extract) Allylbenzene derivative Methoxy, phenolic -OH Antifungal, antimicrobial
6-Gingerol (from ginger extract) Alkylphenol Ketone, hydroxyl, alkyl chain Antifungal, anti-inflammatory

Key Findings :

This property is critical in agrochemical synthesis .

Bioactivity: While natural esters (e.g., eugenol, curcumin) exhibit direct antifungal activity, this compound primarily serves as a synthetic precursor. Its halogenated structure may confer resistance to metabolic degradation compared to gingerol or turmeric derivatives .

Solubility : Ethyl acetate-extracted compounds (e.g., curcumin) show higher lipophilicity than this compound, which has moderate solubility in polar solvents due to its ester and halogen groups .

Limitations of Current Evidence

The provided sources lack direct data on this compound. For instance:

  • –5 describe natural spice extracts, which differ in bioactivity and structure .

Thus, comparative insights are inferred from structural analogs and general halogenated compound behavior.

Q & A

Q. What are the optimal synthetic routes for preparing ethyl 5-bromo-4-chloropicolinate, and how do reaction conditions influence yield?

this compound is typically synthesized via sequential halogenation of ethyl picolinate derivatives. A common approach involves:

  • Bromination : Using bromine (Br₂) in acetic acid under controlled temperatures (40–60°C) to introduce bromine at the 5-position.
  • Chlorination : Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) is employed to substitute hydrogen with chlorine at the 4-position.
    Key considerations include inert atmospheres (N₂/Ar) to minimize side reactions and purification via column chromatography to isolate the product. Yield optimization requires balancing reaction time and stoichiometry, as over-halogenation can lead to byproducts like dihalogenated analogs .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., chemical shifts for aromatic protons at δ 7.8–8.5 ppm) and ester group integrity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₈H₇BrClNO₂, ~264.5 g/mol) and isotopic patterns for bromine/chlorine.
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How do halogen substitution patterns (Br at C5, Cl at C4) influence reactivity in cross-coupling reactions?

The electron-withdrawing effects of Cl and Br enhance electrophilicity at adjacent positions, making the compound a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Coupling : Pd-catalyzed reactions with aryl boronic acids target the 5-bromo position, leaving the 4-Cl substituent intact for further functionalization.
  • Selectivity Challenges : Competing reactivity at C4 (Cl) may require protective groups (e.g., silylation) to direct coupling to C5. Computational modeling (DFT) can predict regioselectivity and transition states .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis of this compound?

  • Twinning : Use SHELXL’s TWIN command to refine data against a twin law, adjusting HKLF5 parameters for overlapping reflections.
  • Disordered Halogens : Apply restraints (e.g., SIMU, DELU) to model partial occupancy of Br/Cl atoms. Validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental data?

  • Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases) using AutoDock Vina. Focus on halogen bonding between Br/Cl and protein residues (e.g., backbone carbonyls).
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioassay results (e.g., IC₅₀ values). Discrepancies may arise from solvation effects or unaccounted π-stacking interactions .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Degradation Pathways : Hydrolysis of the ester group is accelerated in polar protic solvents (e.g., H₂O, MeOH).
  • Stability Protocols : Store in anhydrous aprotic solvents (e.g., DCM, THF) at –20°C. Monitor degradation via HPLC, tracking ester-to-acid conversion over time .

Data Contradiction Analysis

Q. How to address conflicting reactivity data in halogen-exchange reactions involving this compound?

Contradictions may arise from competing mechanisms (e.g., SNAr vs. radical pathways). Methodological approaches include:

  • Mechanistic Probes : Use radical scavengers (TEMPO) to test for radical intermediates.
  • Isotopic Labeling : Track halogen migration using ⁸¹Br/³⁷Cl isotopes in mass spectrometry .

Methodological Resources

  • Crystallography : SHELX suite for structure refinement .
  • Synthetic Protocols : Halogenation and coupling methodologies .
  • Computational Tools : Gaussian for DFT, AutoDock for docking .

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